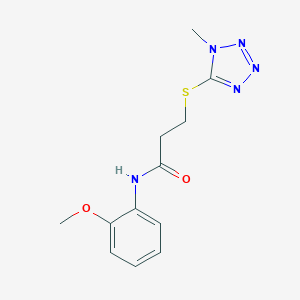![molecular formula C19H15NO3S2 B270026 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B270026.png)
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone, also known as DBeQ, is a small molecule inhibitor that has been developed to target the NF-κB signaling pathway. This pathway is known to play a critical role in inflammation, immune response, and cell survival. DBeQ has shown promising results in preclinical studies for the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
作用機序
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone exerts its effects by inhibiting the activity of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone inhibits the activity of a key enzyme in this pathway, resulting in the downregulation of pro-inflammatory cytokines and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the NF-κB pathway, resulting in the downregulation of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone has been shown to reduce inflammation in animal models of autoimmune diseases. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone in lab experiments is its specificity for the NF-κB pathway. This allows for the targeted inhibition of this pathway without affecting other cellular processes. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of using 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone in lab experiments is its solubility, which can limit its use in certain assays.
将来の方向性
There are several future directions for the development of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone. One potential application is in the treatment of cancer, where 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone has shown promising results in preclinical studies. Further studies are needed to determine its efficacy in clinical trials. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone may have potential applications in the treatment of autoimmune disorders and neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in these diseases. Finally, there may be potential applications for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone in combination therapy with other drugs targeting the NF-κB pathway.
合成法
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-phenyl-1,3-thiazole-2-amine to form the intermediate product, which is subsequently treated with sodium sulfide to form 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone.
科学的研究の応用
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in inhibiting the NF-κB pathway, which is implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to reduce inflammation in animal models of autoimmune diseases.
特性
製品名 |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone |
|---|---|
分子式 |
C19H15NO3S2 |
分子量 |
369.5 g/mol |
IUPAC名 |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C19H15NO3S2/c21-16(14-6-7-17-18(10-14)23-9-8-22-17)12-25-19-20-15(11-24-19)13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2 |
InChIキー |
ZTAFBSVHJZCLLT-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC(=CS3)C4=CC=CC=C4 |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC(=CS3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B269944.png)
![N,N-dimethyl-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269945.png)


![4-[5-(3-morpholin-4-yl-3-oxopropyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B269954.png)

![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269965.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269967.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269970.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269971.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269972.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269975.png)